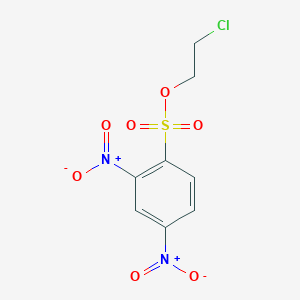
Methyl 2,3,5,6-tetramethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C12H16O2 It is an ester derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by four methyl groups at the 2, 3, 5, and 6 positions, and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acid groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Tetramethylterephthalic acid.
Reduction: 2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2,3,5,6-tetramethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of esters with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2,3,5,6-tetramethylbenzoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3,4,6-tetramethylbenzoate: Similar structure but with different methyl group positions.
Methyl benzoate: Lacks the additional methyl groups on the benzene ring.
Ethyl 2,3,5,6-tetramethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2,3,5,6-tetramethylbenzoate is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
22524-51-2 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
methyl 2,3,5,6-tetramethylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-7-6-8(2)10(4)11(9(7)3)12(13)14-5/h6H,1-5H3 |
Clé InChI |
GMSOGDJHFPQOBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


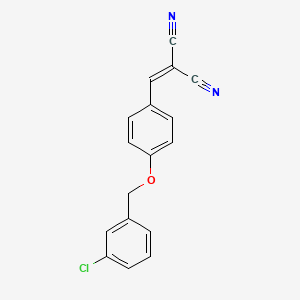

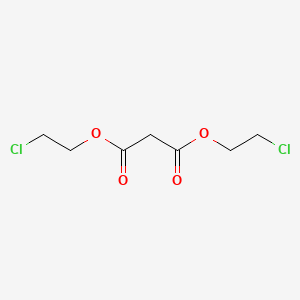


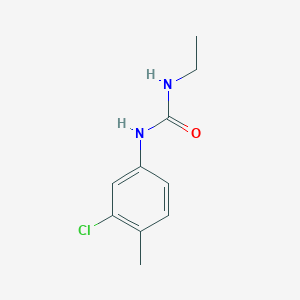
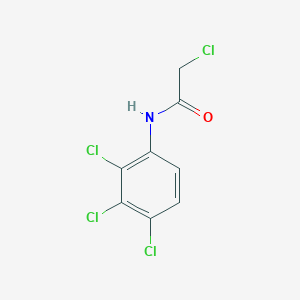
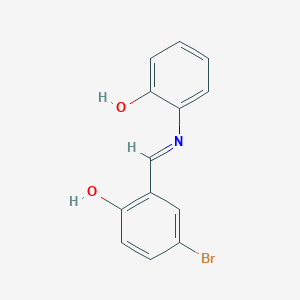
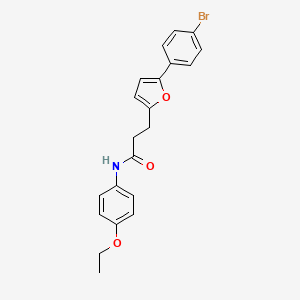
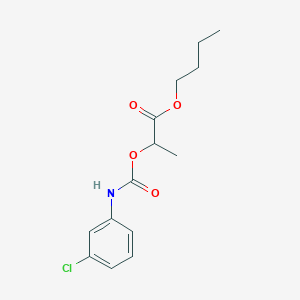
![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)


